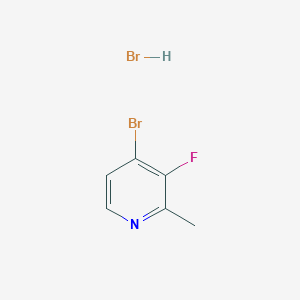

4-Bromo-3-fluoro-2-methylpyridine hbr

描述

Conceptual Framework of Halogenation in Heterocyclic Chemistry

The halogenation of pyridine (B92270) presents unique challenges and opportunities rooted in its electronic structure. Unlike electron-rich aromatic systems, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). nih.gov Consequently, electrophilic halogenation of unsubstituted pyridine often requires harsh conditions and typically directs substituents to the 3-position. nih.govacs.org

More versatile and widely employed methods for halogenating pyridines include:

Nucleophilic Aromatic Substitution (SNAr): This pathway is particularly effective for introducing halogens at the 2- and 4-positions of the pyridine ring, which are electronically activated towards nucleophilic attack. nih.gov

Directed Metalation-Trapping: The use of directing groups can facilitate metalation at a specific carbon atom, which can then be "trapped" with an electrophilic halogen source. nih.govacs.org

Sandmeyer-type Reactions: Diazotization of an aminopyridine followed by treatment with a halide source is a classic and reliable method for introducing a halogen at a specific position.

Modern Methodologies: Contemporary research has focused on developing highly regioselective methods. For instance, specially designed phosphine (B1218219) reagents can be installed at the 4-position of pyridines, forming phosphonium (B103445) salts that are subsequently displaced by halide nucleophiles in a controlled manner. nih.govacs.orgresearchgate.net

Once installed, halogen atoms serve as versatile functional handles. Their ability to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and act as leaving groups in nucleophilic substitutions makes halopyridines indispensable building blocks in synthetic chemistry. nbinno.comchemrxiv.org

Contextual Positioning of 4-Bromo-3-fluoro-2-methylpyridine (B597659) within Functionalized Pyridine Scaffolds

4-Bromo-3-fluoro-2-methylpyridine is a strategically substituted pyridine that exemplifies the utility of polyfunctionalized heterocyclic scaffolds. The specific arrangement of its bromo, fluoro, and methyl groups, along with the pyridine nitrogen, creates a molecule with distinct and highly useful chemical properties. The compound is often supplied as a hydrobromide (HBr) salt, which protonates the basic pyridine nitrogen, rendering the compound as a more stable, crystalline solid that is easier to handle and store.

The key structural features and their influence on reactivity are:

4-Bromo Group: The bromine atom at the C4 position is the primary reactive site for many synthetic transformations. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This position is electronically activated toward nucleophilic attack, further broadening its synthetic potential. nih.gov

3-Fluoro Group: The fluorine atom at the C3 position exerts a powerful electron-withdrawing inductive effect. This significantly influences the electronic landscape of the entire ring, affecting the reactivity of the other positions. cymitquimica.com Furthermore, the incorporation of fluorine is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

2-Methyl Group: The methyl group at the C2 position provides steric influence that can direct the regiochemical outcome of reactions. As an electron-donating group, it also electronically modulates the pyridine ring, albeit to a lesser extent than the halogen substituents.

This unique combination of substituents makes 4-Bromo-3-fluoro-2-methylpyridine a valuable intermediate, providing multiple, orthogonally reactive sites for the systematic construction of more complex molecular architectures.

| Property | Value |

|---|---|

| CAS Number | 1211583-78-6 |

| Molecular Formula | C6H5BrFN |

| Molecular Weight | 190.01 g/mol |

| Appearance | Solid or liquid |

| Canonical SMILES | CC1=C(F)C(=C(N=C1)Br) |

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H NMR (Pyridine-H) | ~8.0-8.5 | Proton adjacent to ring nitrogen, often a doublet. |

| ¹H NMR (Pyridine-H) | ~7.2-7.6 | Other aromatic proton, influenced by halogen substituents. |

| ¹H NMR (Methyl) | ~2.5 | Singlet for the methyl group protons. |

| ¹³C NMR | ~110-160 | Aromatic carbons, with shifts influenced by C-F and C-Br bonds. |

| ¹⁹F NMR | ~(-110) - (-140) | Shift is characteristic for a fluorine atom on a pyridine ring. |

Academic Research Landscape of Pyridine Derivatives Bearing Halogen and Alkyl Substituents

Pyridine derivatives that are functionalized with both halogen and alkyl groups are central to numerous areas of academic and industrial research, most notably in the development of pharmaceuticals and agrochemicals. chemrxiv.orgchemrxiv.org The pyridine ring is a "privileged scaffold," meaning it is a common structural motif found in a multitude of biologically active compounds and FDA-approved drugs. lifechemicals.comnih.gov

Research in this area focuses on several key themes:

Medicinal Chemistry: These compounds are extensively used as building blocks for the synthesis of novel therapeutic agents. researchgate.net The substituents on the pyridine ring are systematically varied to optimize potency, selectivity, and pharmacokinetic properties. They are found in drugs targeting a wide range of conditions, including cancers, infectious diseases, and central nervous system disorders. nih.gov

Agrochemicals: The inherent biological activity of the pyridine scaffold is also harnessed in the creation of new pesticides, herbicides, and fungicides. chemrxiv.org The halogen and alkyl groups play a critical role in defining the spectrum of activity and environmental persistence of these agents.

Synthetic Methodology: There is a continuous academic effort to develop new and more efficient synthetic methods for the preparation and functionalization of these heterocycles. chemrxiv.org This includes the discovery of novel catalysts for cross-coupling reactions and the development of strategies for late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthesis. nih.govresearchgate.net

Materials Science: The electronic properties of halogenated pyridines make them attractive components for advanced materials, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices. nbinno.com

The compound 4-Bromo-3-fluoro-2-methylpyridine, with its tailored substitution pattern, is a direct product of this research landscape, designed to be a versatile and reactive intermediate for accessing novel and valuable chemical entities.

| Reaction Type | Typical Reagents/Catalyst | Product Type |

|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃) | Biaryl or heteroaryl-pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | Amino-pyridine |

| Stille Coupling | Organostannane reagent, Pd catalyst | Substituted pyridine |

| Nucleophilic Substitution | Strong nucleophiles (e.g., thiols, alkoxides) | 4-substituted pyridine |

Structure

3D Structure of Parent

属性

IUPAC Name |

4-bromo-3-fluoro-2-methylpyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYBSKYJAIXUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1F)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Fluoro 2 Methylpyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like halogens. This reactivity is most pronounced at the positions ortho and para (positions 2, 4, and 6) to the nitrogen atom. stackexchange.comechemi.com

Nucleophilic aromatic substitution (SɴAr) on the 4-bromo-3-fluoro-2-methylpyridine (B597659) scaffold proceeds through a well-established two-step addition-elimination mechanism. libretexts.org The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 4-position, which bears the bromine leaving group. This initial step is typically the rate-determining step of the reaction. stackexchange.comechemi.com

The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex or σ-complex. libretexts.org In this intermediate, the aromaticity of the pyridine ring is temporarily broken, and the carbon at the site of substitution becomes sp³ hybridized. libretexts.org The stability of this anionic intermediate is crucial for the reaction to proceed. stackexchange.com The electron-withdrawing nitrogen atom in the pyridine ring plays a pivotal role in stabilizing the negative charge through resonance, particularly when the attack occurs at the 2- or 4-positions. stackexchange.comechemi.com For 4-bromo-3-fluoro-2-methylpyridine, the resonance structure that delocalizes the negative charge onto the electronegative nitrogen atom is a significant contributor to the stability of the Meisenheimer complex. stackexchange.com The reaction concludes with the elimination of the bromide ion, restoring the aromaticity of the ring and forming the substituted pyridine product.

The reactivity of 4-bromo-3-fluoro-2-methylpyridine in SɴAr reactions is governed by the electronic and steric effects of its substituents.

Electronic Effects : The fluorine atom at the 3-position and the bromine atom at the 4-position are both highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect reduces the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack. The fluorine atom, being more electronegative than bromine, has a more potent activating effect. The nitrogen atom in the ring further enhances this electron deficiency. pipzine-chem.com The methyl group at the 2-position has a weak electron-donating inductive effect, which slightly counteracts the activating effects of the halogens. pipzine-chem.com

Steric Effects : The methyl group at the 2-position can introduce steric hindrance, potentially influencing the approach of bulky nucleophiles. However, since the primary site of nucleophilic attack is the 4-position, the steric impact of the 2-methyl group is generally less significant than it would be for substitution at the 2- or 6-positions. researchgate.net Steric hindrance can become a more critical factor in determining reaction rates and outcomes when large nucleophiles are used. rsc.org

In 4-bromo-3-fluoro-2-methylpyridine, the bromine atom at the 4-position is the primary site for nucleophilic substitution. This is because the C4 position is activated by the ring nitrogen, and bromide is generally a better leaving group than fluoride (B91410) in reactions where the C-X bond cleavage is part of the rate-determining step. sci-hub.se The compound can react with a variety of nucleophiles to yield diverse substituted pyridines. pipzine-chem.com

Amines : Reaction with primary or secondary amines (aminolysis) leads to the formation of 4-amino-3-fluoro-2-methylpyridine derivatives. These reactions are fundamental in the synthesis of various biologically active molecules. researchgate.net

Thiols : Thiolates (RS⁻) are potent nucleophiles that can readily displace the bromine atom to form 4-(alkylthio)- or 4-(arylthio)-3-fluoro-2-methylpyridines.

Alkoxides : Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to introduce ether linkages at the 4-position, yielding 4-alkoxy- or 4-aryloxy-3-fluoro-2-methylpyridines. pipzine-chem.comacs.org

| Nucleophile Type | Example Nucleophile | Expected Product |

|---|---|---|

| Amines | Piperidine (B6355638) | 3-Fluoro-2-methyl-4-(piperidin-1-yl)pyridine |

| Thiols | Sodium thiophenoxide (PhSNa) | 3-Fluoro-2-methyl-4-(phenylthio)pyridine |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-3-fluoro-2-methylpyridine |

The relative reactivity of halopyridines in SɴAr reactions is complex and depends on the nature of the halogen, its position on the ring, the nucleophile, and the reaction conditions. sci-hub.se A common reactivity order, known as the "element effect," is F > Cl ≈ Br > I. nih.govresearchgate.netnih.gov This order is observed when the first step of the SɴAr mechanism, the nucleophilic attack, is rate-determining. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic, accelerating the attack. sci-hub.se

However, this order can be inverted (I > Br > Cl > F) when the second step, the expulsion of the halide ion, becomes rate-limiting. sci-hub.se This is more common with certain nucleophiles or solvent systems. Since iodide is the best leaving group among the halogens, its departure is fastest. sci-hub.se In the case of 4-bromo-3-fluoro-2-methylpyridine, the bromine at the activated 4-position is the more likely leaving group compared to the fluorine at the less activated 3-position. When comparing its reactivity to other 4-halopyridines, the specific conditions would determine whether it reacts faster or slower than its fluoro or chloro analogs.

| Halopyridine | Relative Reactivity (Attack is Rate-Determining) | Relative Reactivity (Leaving Group Expulsion is Rate-Determining) |

|---|---|---|

| 4-Fluoro-2-methylpyridine | Highest | Lowest |

| 4-Chloro-2-methylpyridine | Intermediate | Intermediate |

| 4-Bromo-2-methylpyridine | Intermediate | Intermediate-High |

| 4-Iodo-2-methylpyridine | Lowest | Highest |

Cross-Coupling Reactions

The carbon-bromine bond in 4-bromo-3-fluoro-2-methylpyridine provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective for coupling aryl halides with various partners. nih.gov The bromine at the 4-position of the pyridine ring is well-suited for these transformations. nih.govnih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. masterorganicchemistry.com The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of 4-bromo-3-fluoro-2-methylpyridine to form a palladium(II) intermediate. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst. libretexts.org This reaction is highly versatile for creating C-C bonds with aryl, heteroaryl, or vinyl groups. nih.govbeilstein-journals.orgmdpi.com

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The general catalytic cycle is as follows:

Oxidative Addition : Similar to the Suzuki reaction, a Pd(0) species inserts into the C-Br bond. libretexts.org

Migratory Insertion (Syn-addition) : The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond. libretexts.org

β-Hydride Elimination (Syn-elimination) : A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. libretexts.org

Reductive Elimination : The base assists in the final step, regenerating the Pd(0) catalyst. libretexts.orgnih.gov The Heck reaction is a powerful method for the vinylation of aryl halides. nih.gov

| Reaction | Typical Catalyst | Coupling Partner | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/vinyl boronic acid | K₂CO₃, Na₂CO₃, K₃PO₄ | 4-Aryl/vinyl-3-fluoro-2-methylpyridine |

| Heck | Pd(OAc)₂, PdCl₂ | Alkene (e.g., styrene, acrylate) | Et₃N, K₂CO₃ | 4-Vinyl-3-fluoro-2-methylpyridine |

Nickel-Catalyzed Coupling Reactions (e.g., Negishi Cross-Coupling)

Nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and 4-bromo-3-fluoro-2-methylpyridine is a suitable substrate for such transformations. The Negishi cross-coupling, in particular, offers a versatile and high-yielding approach. This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org

The general mechanism for a nickel-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The active Ni(0) catalyst reacts with the aryl halide (4-bromo-3-fluoro-2-methylpyridine), inserting into the carbon-bromine bond to form a Ni(II) intermediate.

Transmetalation: The organic group from the organozinc reagent is transferred to the nickel center, displacing the halide.

Reductive Elimination: The two organic groups on the nickel center couple, forming the new carbon-carbon bond and regenerating the Ni(0) catalyst, which re-enters the catalytic cycle.

For a substrate like 4-bromo-3-fluoro-2-methylpyridine, the bromine at the 4-position is the primary site for oxidative addition. Nickel catalysts, often supported by ligands such as N-heterocyclic carbenes (NHCs) or phosphines, are effective for coupling with various aryl and vinyl chlorides, demonstrating their utility for activating less reactive C-X bonds. organic-chemistry.org The choice of ligand is crucial for stabilizing the nickel catalyst and promoting efficient reaction turnover. While palladium is also widely used, nickel catalysts can offer distinct advantages in terms of cost and reactivity, particularly for coupling with less reactive electrophiles. organic-chemistry.orgorganic-chemistry.org

Application in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reactivity of the C4-bromo substituent on 4-bromo-3-fluoro-2-methylpyridine makes it a valuable building block for the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Carbon-Carbon Bond Formation: Beyond the Negishi reaction, other transition metal-catalyzed cross-coupling reactions are instrumental in forming C-C bonds using halopyridine substrates. These methods are foundational in organic synthesis for constructing complex molecular frameworks. orgsyn.org Prominent examples include:

Suzuki Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with the aryl halide. It is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: This method utilizes organotin compounds. A challenge with this method can be the long reaction times, often requiring refluxing conditions for extended periods. orgsyn.org

These reactions provide reliable pathways to introduce new alkyl, alkenyl, or aryl groups at the 4-position of the pyridine ring, significantly diversifying the molecular architecture.

Carbon-Heteroatom Bond Formation: The formation of bonds between carbon and heteroatoms such as nitrogen (N), oxygen (O), or sulfur (S) is crucial in the synthesis of pharmaceuticals and fine chemicals. For a substrate like 4-bromo-3-fluoro-2-methylpyridine, the C4-Br bond is susceptible to nucleophilic substitution, often facilitated by a transition metal catalyst. The Ullmann condensation, for instance, is a classic copper-catalyzed reaction used to form C-N and C-O bonds by coupling aryl halides with amines or alcohols. Modern variations of these coupling reactions often employ palladium or copper catalysts with specialized ligands to achieve high efficiency under milder conditions.

Table 1: Overview of Coupling Reactions for C-C and C-X Bond Formation

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | C-C | Ni or Pd |

| Suzuki Coupling | Organoboron (R-B(OH)₂) | C-C | Pd (sometimes Ni) |

| Stille Coupling | Organotin (R-SnR'₃) | C-C | Pd |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd |

| Ullmann Condensation | Alcohol (R-OH) / Amine (R₂NH) | C-O / C-N | Cu |

C-H Functionalization

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom economy, as it avoids the need for pre-functionalized starting materials. researchgate.netrsc.orgbohrium.com

Regioselective C-H Activation and Functionalization Strategies

For pyridine derivatives, C-H bonds can be selectively activated and functionalized using transition metal catalysts. nih.gov The inherent electronic properties of the pyridine ring and the directing capability of the nitrogen atom often favor functionalization at the C2 position. nih.gov However, achieving regioselectivity at more distal positions (C3 or C4) can be challenging and often requires specific strategies. nih.gov

In the case of 4-bromo-3-fluoro-2-methylpyridine, the available C-H bonds are at the C5 and C6 positions. The electronic environment of these positions is influenced by the substituents:

C6-H: This position is ortho to the nitrogen atom, making it electronically activated for certain types of C-H functionalization, such as those directed by the nitrogen lone pair.

C5-H: This position is meta to the nitrogen and adjacent to the bromine atom. Its reactivity is influenced by both inductive and steric effects from the neighboring groups.

Catalytic systems, often based on palladium or rhodium, can be designed to target specific C-H bonds. For example, some palladium-catalyzed C-H arylation protocols have shown high regioselectivity for the 3- and 4-positions of pyridines bearing electron-withdrawing groups. nih.gov The choice of catalyst, ligand, and reaction conditions is paramount in controlling which C-H bond is activated.

Photoinduced Radical Functionalization Pathways in Pyridine Derivatives

Visible-light-mediated radical reactions have emerged as a powerful tool for the C-H functionalization of pyridines under mild conditions. researchgate.net This approach often provides complementary regioselectivity to traditional methods like the Minisci reaction. iciq.org A common strategy involves the N-functionalization of the pyridine to form a pyridinium (B92312) salt. researchgate.netacs.orgresearchgate.netnih.gov

The general pathway proceeds as follows:

The pyridine nitrogen is activated by an N-functionalizing group, forming a pyridinium salt.

Under visible light irradiation, a photocatalyst or an electron donor-acceptor (EDA) complex facilitates a single-electron transfer (SET) to the pyridinium salt.

This reduction generates a pyridinyl radical. iciq.org

The pyridinyl radical then couples with another radical species (e.g., an alkyl or acyl radical) to form the functionalized product.

This method has been shown to enable exquisite regiocontrol, often favoring the C2 and C4 positions, without the need for strongly acidic conditions. acs.orgresearchgate.netnih.gov While the 4-position of the target compound is already substituted, this methodology represents a key modern approach for modifying other positions on the pyridine scaffold, should the bromine be replaced or if functionalization at C6 is desired. The use of N-functionalized pyridinium salts enhances both reactivity and selectivity, making it suitable for complex molecule synthesis. researchgate.netacs.org

Other Significant Reaction Pathways

Oxidative and Reductive Transformations of the Pyridine Core

The pyridine core of 4-bromo-3-fluoro-2-methylpyridine can undergo both oxidative and reductive transformations to yield different heterocyclic structures.

Oxidative Transformations: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgtandfonline.com The formation of an N-oxide significantly alters the electronic properties of the ring. scripps.eduthieme-connect.de The N-oxide group is a strong electron-donating group through resonance, which increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack. Conversely, the positive charge on the nitrogen atom enhances the ring's susceptibility to nucleophilic attack. scripps.edu This altered reactivity can be exploited for further functionalization. semanticscholar.orgfu-berlin.de

Reductive Transformations: The aromatic pyridine ring can be reduced to a saturated piperidine ring through catalytic hydrogenation. clockss.org This is a common transformation, though it can be challenging for pyridines as the nitrogen atom can poison the catalyst. liverpool.ac.uk Heterogeneous catalysts like platinum oxide (PtO₂), rhodium on carbon, or palladium on carbon are often used, sometimes under high pressure and temperature. liverpool.ac.ukresearchgate.net For fluorinated pyridines, a two-step dearomatization-hydrogenation process using a rhodium catalyst has been developed to overcome issues like catalyst poisoning and defluorination. springernature.com Alternatively, partial reduction to dihydropyridines can be achieved under specific conditions, such as a Birch reduction, particularly for electron-deficient pyridines. bohrium.comacs.org

Reactions Involving Transition Metal Complexes (e.g., C-H/C-F Oxidative Addition)

Transition metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that would otherwise be difficult to achieve. For 4-bromo-3-fluoro-2-methylpyridine, the primary sites for transition metal-mediated transformations are the C-Br and potentially the C-F and C-H bonds.

The most common reaction involving the C-Br bond is oxidative addition to a low-valent transition metal center, typically palladium(0) or nickel(0), which is the initial step in many cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to the metal center, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the product and regenerate the catalyst.

While less common than C-Br activation, C-F bond activation is an area of active research. The high strength of the C-F bond makes it challenging to cleave. However, with highly reactive, electron-rich metal complexes, oxidative addition into a C-F bond can occur, particularly when the fluorine is positioned at an electron-deficient site on an aromatic ring. For 4-bromo-3-fluoro-2-methylpyridine, the fluorine at the 3-position is on an already electron-deficient pyridine ring, which could make it susceptible to activation under specific conditions. Research on fluoropyridines has shown that oxidative addition of a C-F bond is characteristic of certain nickel and palladium phosphine (B1218219) complexes. The regioselectivity of this addition can be influenced by the metal center, with nickel complexes sometimes favoring addition at the C-F bond ortho to the nitrogen, while palladium can favor the para position.

C-H bond activation is another potential transformation pathway. While the C-Br bond is the most likely site for initial oxidative addition, under conditions where this pathway is disfavored or after the C-Br bond has reacted, activation of a C-H bond on the pyridine ring could occur. Fluorine substituents have been shown to direct C-H activation in some systems.

It is important to note that for 4-bromo-3-fluoro-2-methylpyridine, the reactivity in transition metal-catalyzed reactions would likely proceed in the order of C-Br > C-F > C-H bond activation, based on the relative bond strengths and established reactivity patterns of halopyridines.

A hypothetical data table for a Suzuki-Miyaura coupling reaction, a common transition-metal-catalyzed reaction, is presented below based on typical conditions for similar substrates.

Hypothetical Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-2-methylpyridine

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | [Data Not Available] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | [Data Not Available] |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | [Data Not Available] |

*This data is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the provided search results.

Reactivity with Lewis Acids and Related Complexes (e.g., Py•BrF₃)

The nitrogen atom of the pyridine ring in 4-bromo-3-fluoro-2-methylpyridine possesses a lone pair of electrons, making it a Lewis basic site. This allows it to interact with Lewis acids. The hydrobromide salt already has this site protonated, a strong Lewis acid. For the free base, coordination of a Lewis acid to the nitrogen atom would significantly alter the electronic properties of the pyridine ring.

This coordination enhances the electron-deficient nature of the ring, making it more susceptible to nucleophilic attack. This principle is often used to promote nucleophilic aromatic substitution (SNAr) reactions on halopyridines. For 4-bromo-3-fluoro-2-methylpyridine, coordination of a Lewis acid would further activate the ring towards substitution at the 4-position (C-Br) and potentially the 3-position (C-F), although displacement of bromide is generally more facile than fluoride in SNAr reactions.

Regarding the specific complex Py•BrF₃ (pyridine•bromine trifluoride), this is a powerful fluorinating agent. The complex is known to be a source of electrophilic bromine and fluorine. Its reaction with a substituted pyridine like 4-bromo-3-fluoro-2-methylpyridine would likely be complex. The pyridine nitrogen of the substrate could potentially displace the pyridine from the Py•BrF₃ complex. Alternatively, the electron-richness of the pyridine ring, although diminished by the halogen substituents, could be sufficient for it to undergo electrophilic substitution, though pyridines are generally resistant to such reactions. A more likely scenario would be a halogen exchange reaction or further halogenation of the ring, depending on the reaction conditions. Given the presence of a bromine and a fluorine atom already on the ring, the regioselectivity of such a reaction would be difficult to predict without experimental data.

Advanced Spectroscopic Characterization of 4 Bromo 3 Fluoro 2 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For 4-Bromo-3-fluoro-2-methylpyridine (B597659), a combination of ¹H, ¹³C, and ¹⁵N NMR, augmented by two-dimensional (2D) techniques, allows for a complete assignment of all signals and confirmation of the substitution pattern on the pyridine (B92270) ring.

The NMR spectra of 4-Bromo-3-fluoro-2-methylpyridine are dictated by the electronic effects of its substituents. The electron-withdrawing nature of the nitrogen atom, the fluorine, and the bromine atoms, combined with the electron-donating methyl group, results in a unique set of chemical shifts and coupling constants.

¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the methyl group and two doublets in the aromatic region corresponding to the protons at the C5 and C6 positions. The proton at C6 (H6) is adjacent to the ring nitrogen and is expected to be the most downfield. The proton at C5 (H5) will couple to H6. The methyl protons at C2 are deshielded by their proximity to the electronegative nitrogen and fluorine atoms.

¹³C NMR: The ¹³C spectrum will display six signals corresponding to the five carbons of the pyridine ring and the one methyl carbon. The carbon directly attached to the fluorine atom (C3) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts are influenced by the electronegativity of the attached halogens and their position relative to the ring nitrogen.

¹⁵N NMR: The nitrogen atom in the pyridine ring is a sensitive probe of the electronic environment. Its chemical shift is significantly influenced by substitution and, most notably, by protonation. In the neutral molecule, the ¹⁵N signal is found in the typical range for pyridines. Upon formation of the hydrobromide salt, the nitrogen becomes protonated, leading to a substantial downfield shift of the ¹⁵N signal, often by as much as 100 ppm, due to the change in hybridization and the deshielding effect of the positive charge. researchgate.netresearchgate.net This large shift is a definitive indicator of salt formation.

Predicted NMR Data for 4-Bromo-3-fluoro-2-methylpyridine: The following data are predicted based on established substituent effects in pyridine systems. Actual experimental values may vary.

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (on C2) | 2.5 - 2.7 | s (or d due to ⁴JHF) | - |

| H5 | 7.5 - 7.7 | d | ³JHH ≈ 5-6 |

| H6 | 8.2 - 8.4 | d | ³JHH ≈ 5-6 |

| Position | Predicted δ (ppm) | Multiplicity (due to JCF) | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ | ~20 | q | - |

| C2 | ~155 | d | ²JCF ≈ 25-35 |

| C3 | ~158 | d | ¹JCF ≈ 240-260 |

| C4 | ~120 | d | ²JCF ≈ 15-25 |

| C5 | ~130 | d | ³JCF ≈ 3-5 |

| C6 | ~150 | d | ⁴JCF ≈ 2-4 |

While 1D NMR provides primary structural information, 2D NMR experiments are essential for unambiguous assignment and confirmation of the molecular structure. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate proton signals with their directly attached carbon atoms. columbia.edu For 4-Bromo-3-fluoro-2-methylpyridine, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the methyl group to the methyl ¹³C signal, the H5 signal to the C5 signal, and the H6 signal to the C6 signal. This confirms the proton-carbon one-bond connectivities. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful techniques for elucidating the carbon skeleton by revealing two- and three-bond correlations between protons and carbons. nih.govcolumbia.edu Key HMBC correlations expected for 4-Bromo-3-fluoro-2-methylpyridine would include:

Correlations from the methyl protons to C2 and C3, confirming the position of the methyl group.

Correlations from H5 to C3, C4, and C6, establishing its connectivity to the surrounding carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing through-space correlations. A key expected NOESY correlation would be between the methyl protons (on C2) and the aromatic proton at C6. This correlation would confirm their spatial proximity on the same side of the pyridine ring, which is consistent with the proposed structure.

The chemical shifts in halogenated pyridines are governed by the interplay of inductive and resonance effects of the substituents. fluorine1.ru The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect, deshielding adjacent nuclei. This effect, coupled with its resonance effects, significantly influences the entire electronic structure of the ring.

Coupling constants provide valuable structural information. The magnitude of proton-proton coupling (³JHH) between H5 and H6 is typically around 5-6 Hz, characteristic of ortho-coupling in a pyridine ring. Of particular diagnostic value are the carbon-fluorine coupling constants (JCF). The one-bond coupling (¹JCF) for C3 is expected to be very large ( >240 Hz), while two-bond (²JCF to C2 and C4) and three-bond (³JCF to C5) couplings will be significantly smaller but still observable, providing further confirmation of the fluorine's position. fluorine1.ru

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. lcms.cz The neutral molecule, 4-Bromo-3-fluoro-2-methylpyridine, has a molecular formula of C₆H₅BrFN. Its theoretical monoisotopic mass can be calculated with high precision. For the protonated molecule ([M+H]⁺), which would be observed in techniques like electrospray ionization (ESI), the precise mass would be:

Formula: [C₆H₆BrFN]⁺

Calculated Monoisotopic Mass: 190.96652 Da

Experimental determination of the molecular ion's mass to within a few parts per million (ppm) of this theoretical value using HRMS would unequivocally confirm the molecular formula C₆H₅BrFN. nih.gov

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking down into smaller, characteristic charged fragments. The resulting pattern is a molecular fingerprint that provides valuable structural information.

For 4-Bromo-3-fluoro-2-methylpyridine, the most prominent feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z 189 and 191). This M/M+2 pattern is a definitive signature for the presence of a single bromine atom.

Key predicted fragmentation pathways would include:

Loss of a Bromine Radical: Cleavage of the C-Br bond to lose a bromine radical (·Br), resulting in a fragment ion at m/z 110. This is often a favorable pathway for bromo-aromatic compounds.

Loss of HCN: A characteristic fragmentation of pyridine rings is the elimination of a neutral hydrogen cyanide (HCN) molecule, which would lead to fragment ions from the parent or subsequent fragments.

Loss of a Methyl Radical: Cleavage of the C-CH₃ bond could result in the loss of a methyl radical (·CH₃), leading to a fragment at [M-15]⁺.

The analysis of these fragmentation patterns, in conjunction with the precise mass measurements from HRMS, provides compelling evidence for the structure of 4-Bromo-3-fluoro-2-methylpyridine. fluorine1.ru

Computational and Theoretical Investigations of 4 Bromo 3 Fluoro 2 Methylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to predict a variety of molecular properties, providing insights that are often in excellent agreement with experimental data. nih.govnih.gov

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. youtube.com Using DFT methods, such as the widely employed B3LYP functional combined with a basis set like 6-311G+(d,p), the bond lengths, bond angles, and dihedral angles of 4-Bromo-3-fluoro-2-methylpyridine (B597659) would be systematically adjusted to find the lowest energy conformation. researcher.liferesearchgate.net

For substituted pyridines, the resulting optimized geometry is typically planar. rsc.org The calculations would provide precise values for the pyridine (B92270) ring's internal angles and the lengths of its carbon-carbon and carbon-nitrogen bonds. It would also define the bond lengths for the substituents: C–Br, C–F, and C–CH3. Studies on similar molecules, such as 2-fluoropyridine (B1216828) and 3-fluoropyridine, show that DFT calculations produce bond distances that agree very well with experimental values. nih.gov The introduction of substituents like bromine, fluorine, and a methyl group is expected to cause minor distortions in the pyridine ring's geometry compared to the parent pyridine molecule.

Table 1: Representative Theoretical Bond Lengths in Substituted Aromatic Rings Calculated via DFT

| Bond | Typical Calculated Bond Length (Å) | Reference Molecule(s) |

| C–F | 1.33 - 1.36 | Fluoropyridines, Fluorobenzenes |

| C–Br | 1.88 - 1.91 | Bromopyridines, Bromocytosines |

| C–N (ring) | 1.33 - 1.35 | Pyridine, Fluoropyridines |

| C–C (ring) | 1.38 - 1.40 | Pyridine, Substituted Benzenes |

Note: This table contains typical values from computational studies on analogous molecules and serves as an estimation for 4-Bromo-3-fluoro-2-methylpyridine.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. semanticscholar.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. semanticscholar.org DFT calculations are highly effective for determining the energies of these orbitals. researcher.liferesearchgate.net

Table 2: Representative Frontier Orbital Energies and Gaps for Substituted Pyridines from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Fluoropyridine (calc.) | -6.98 | -0.45 | 6.53 |

| 3-Fluoropyridine (calc.) | -7.05 | -0.52 | 6.53 |

| Pyridine (calc.) | -6.85 | -0.31 | 6.54 |

| 2,6-Difluoropyridine (calc.) | -7.21 | -0.68 | 6.53 |

Note: Data is illustrative and derived from computational studies on related fluoropyridines to indicate expected values. rsc.org

Theoretical vibrational analysis via DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed to predict the molecule's vibrational modes. The results provide the frequencies and intensities of each vibrational band, which correspond to specific atomic motions like bond stretching, bending, and ring deformations. nih.gov

For 4-Bromo-3-fluoro-2-methylpyridine, DFT would predict characteristic stretching frequencies for the C–F and C–Br bonds. Based on studies of other halogenated aromatics, the C–F stretching vibration is typically observed in the 1150-1250 cm⁻¹ region, while the C–Br stretch appears at a much lower frequency, generally between 600-670 cm⁻¹. researchgate.net The calculations also predict the frequencies for the pyridine ring C–H stretching, C–C and C–N ring stretching, and various in-plane and out-of-plane bending modes.

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify a molecule's chemical behavior. ias.ac.in These descriptors, rooted in conceptual DFT, provide a framework for understanding reactivity trends. researchgate.net

Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = -(I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I-A)/2. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. It is defined as ω = μ²/2η.

These descriptors are invaluable for comparing the reactivity of a series of related compounds, such as different substituted pyridines, and for predicting how a molecule will behave in a chemical reaction. ias.ac.inresearchgate.net

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released upon gaining an electron |

| Chemical Potential (μ) | μ = -(I+A)/2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = μ²/2η | Propensity to accept electrons |

Mechanistic Computational Modeling

Beyond static properties, computational modeling can be used to explore the dynamics of chemical reactions, mapping out entire reaction pathways and identifying the high-energy transition states that control reaction rates.

For a given reaction involving 4-Bromo-3-fluoro-2-methylpyridine, computational methods can be used to model the mechanism step-by-step. This involves identifying all relevant intermediates and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Theoretical Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, offering insights into regioselectivity and stereoselectivity. For derivatives of 4-Bromo-3-fluoro-2-methylpyridine, theoretical models are instrumental in understanding how the electronic properties of the substituents and the pyridine ring direct the course of a reaction.

One key area of investigation is the behavior of pyridyne intermediates, which can be generated from appropriately substituted halopyridines. The regioselectivity of nucleophilic attack or cycloaddition reactions on an unsymmetrical pyridyne is largely governed by the distortion of the triple bond. nih.gov Density Functional Theory (DFT) calculations, often using methods like B3LYP with a 6-31G* basis set, can be employed to compute the geometry-optimized structure of such intermediates. nih.gov

For a hypothetical 3,4-pyridyne derived from 4-Bromo-3-fluoro-2-methylpyridine, the electron-withdrawing nature of the adjacent bromo and fluoro substituents would significantly influence the aryne distortion. This distortion polarizes the triple bond, making one carbon atom more electrophilic than the other. nih.gov Computational models can predict the internal bond angles of the pyridyne ring, revealing the extent of this distortion. The substituent that exerts a stronger inductive effect will more effectively polarize the aryne, thereby directing incoming nucleophiles to a specific position. nih.gov For instance, in studies of substituted 3,4-pyridynes, a C5 bromide substituent was found to reverse the typical regioselectivity, favoring nucleophilic attack at the C3 position. nih.gov This principle allows for a predictable and controlled synthesis of highly functionalized pyridine derivatives.

Molecular electrostatic potential (MEP) surfaces, another output of quantum chemical calculations, visually represent the charge distribution on a molecule. These maps can identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack. For 4-Bromo-3-fluoro-2-methylpyridine, an MEP surface would illustrate the influence of the halogen atoms and the nitrogen on the electron density of the aromatic ring, highlighting the most probable sites for substitution reactions. researchgate.net

The table below illustrates the type of data generated from DFT calculations to predict regioselectivity in a related pyridyne system.

| Parameter | Value (for 5-bromo-3,4-pyridyne) | Significance |

| C3 Internal Angle | ~125° | Indicates significant aryne distortion |

| C4 Internal Angle | ~120° | Difference in angles suggests polarization |

| Predicted Nucleophilic Attack Site | C3 | Favored due to electronic effects of the substituent |

This table is illustrative, based on principles from studies on related pyridynes to demonstrate the application of computational predictions. nih.gov

Advanced Quantum Chemical Calculations for Spectroscopic Property Prediction

Advanced quantum chemical calculations are indispensable for the accurate prediction of spectroscopic properties, which aids in the structural elucidation and characterization of novel compounds like 4-Bromo-3-fluoro-2-methylpyridine. Methods such as Density Functional Theory (DFT) have become standard for calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). semanticscholar.orgresearchgate.net

The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory, for example, the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net From this optimized structure, various spectroscopic parameters can be calculated.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the absolute isotropic shielding values for each nucleus. nih.gov These theoretical values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.govnih.gov Protocols have been developed that can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often achieving root-mean-square deviations of less than 2.0 ppm for ¹³C and 0.16 ppm for ¹H compared to experimental data. nih.gov

Vibrational spectroscopy (IR and Raman) can also be simulated. The calculation of harmonic vibrational frequencies from the optimized geometry allows for the prediction of the positions of absorption bands. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement with experimental data, they are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-311G(d,p)). researchgate.net The potential energy distribution (PED) analysis is then used to assign these calculated vibrational modes to specific molecular motions, such as C-H stretching, C-C ring vibrations, or C-Br and C-F stretching. researchgate.net

The following tables present hypothetical but realistic predicted spectroscopic data for 4-Bromo-3-fluoro-2-methylpyridine, based on computational studies of similar halogenated aromatic compounds.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 158.5 |

| C3 | 145.0 (J-CF coupling) |

| C4 | 115.2 (J-CF coupling) |

| C5 | 122.8 |

| C6 | 148.3 |

| CH₃ | 20.1 |

| H5 | 7.25 |

| H6 | 8.10 |

| CH₃-H | 2.55 |

Values are illustrative, based on typical chemical shifts for substituted pyridines.

Table: Predicted Vibrational Frequencies and Assignments

| Predicted Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|

| 3075 | ~3080 | ν(C-H) aromatic stretching |

| 1580 | ~1575 | ν(C=C), ν(C=N) ring stretching |

| 1455 | ~1460 | δ(CH₃) methyl bending |

| 1250 | ~1245 | ν(C-F) stretching |

| 1050 | ~1040 | Ring breathing mode |

| 650 | ~640 | ν(C-Br) stretching |

Frequencies and assignments are representative examples based on DFT calculations of similar molecules. researchgate.netresearchgate.net

These computational approaches not only predict spectra but also allow for the unambiguous assignment of spectral features, providing a deeper understanding of the molecular structure and properties of 4-Bromo-3-fluoro-2-methylpyridine.

Applications of 4 Bromo 3 Fluoro 2 Methylpyridine in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Diversified Chemical Syntheses

4-Bromo-3-fluoro-2-methylpyridine (B597659) is recognized as an important heterocyclic building block in organic chemistry, particularly for the synthesis of pharmaceutical and agrochemical compounds. pipzine-chem.com Its versatility stems from the presence of multiple reactive sites on the pyridine (B92270) ring: the bromo, fluoro, and methyl groups. The bromine atom at the 4-position is particularly amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position.

Simultaneously, the fluorine atom at the 3-position can participate in nucleophilic aromatic substitution (SNAr) reactions. nih.gov Fluoropyridines are known to be highly reactive in SNAr, often reacting much faster than their chloro- or bromo- counterparts. nih.govacs.org This differential reactivity allows chemists to selectively functionalize the pyridine ring, first at the bromine position via cross-coupling, and subsequently at the fluorine position via nucleophilic substitution, or vice versa, leading to a diverse range of polysubstituted pyridine derivatives. This dual reactivity makes it a cornerstone for constructing complex organic molecules with precise structural control. pipzine-chem.com

Precursor for Complex Pyridine Derivatives and Bioactive Heterocyclic Scaffolds

The pyridine nucleus is a ubiquitous feature in a vast number of pharmacologically active compounds. 4-Bromo-3-fluoro-2-methylpyridine serves as a key starting material for the elaboration of more complex, fused heterocyclic systems that often possess significant biological activity. pipzine-chem.com For instance, substituted pyridines are precursors to fused ring systems like furo[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which have been investigated for their anticancer properties. nih.gov

The strategic placement of the bromo and fluoro substituents allows for the sequential addition of other molecular fragments, building up complexity step-by-step. This approach is crucial in medicinal chemistry for the generation of compound libraries to screen for biological activity. The ability to use this compound to access a variety of heterocyclic scaffolds is a testament to its importance as a precursor in drug discovery and development. mdpi.com

Strategic Intermediate in the Construction of Functionalized Organic Molecules

For example, a synthetic plan might first utilize the bromine atom for a palladium-catalyzed coupling reaction to install a key carbon-based substituent. researchgate.net In a subsequent step, the fluorine atom can be displaced by a nucleophile, such as an amine or an alcohol, to add another functional group. This controlled, stepwise functionalization is essential for building up the complex structures found in modern pharmaceuticals and functional materials. pipzine-chem.com The stability of the fluorinated pyridine intermediate compared to other halogenated counterparts can also be an advantage, ensuring its integrity through multiple synthetic steps. sigmaaldrich.com

Table 1: Reactivity of Halogen Sites on the Pyridine Ring

| Position | Halogen | Typical Reaction Type | Reactivity Notes |

|---|---|---|---|

| 4 | Bromo | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Enables C-C bond formation. |

| 3 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | High reactivity due to the electronegativity of fluorine. nih.gov |

Contributions to the Development of Novel Synthetic Methodologies for Pyridine Functionalization

The use of substrates like 4-Bromo-3-fluoro-2-methylpyridine has played a role in advancing synthetic methodologies for modifying pyridine rings. The distinct reactivity of its bromo and fluoro substituents makes it an excellent model substrate for developing and optimizing selective functionalization reactions. researchgate.net

Research in this area often focuses on achieving chemo- and site-selective transformations. For example, developing catalytic systems that can selectively activate the C-Br bond for a cross-coupling reaction in the presence of the C-F bond is a significant challenge that drives innovation in catalysis. researchgate.net Furthermore, the study of nucleophilic substitution at the fluorine position contributes to a deeper understanding of SNAr reactions on electron-deficient heterocyclic systems. nih.gov Recent strategies in late-stage functionalization, which aim to modify complex molecules like drugs in the final steps of a synthesis, often rely on the predictable reactivity of such halogenated pyridine cores. researchgate.net The insights gained from studying the reactions of this and related compounds help to build a more robust toolbox for the synthesis of all types of functionalized pyridines.

常见问题

Q. What are the optimal synthetic routes for 4-Bromo-3-fluoro-2-methylpyridine HBr, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of halogenated pyridine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For this compound, a plausible route includes:

- Halogenation : Direct bromination of 3-fluoro-2-methylpyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile solvent, 60–80°C).

- Acid Salt Formation : Reaction with HBr in ethanol to form the hydrobromide salt .

Optimization Tips : - Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

Q. What purification strategies are recommended for isolating this compound from reaction byproducts?

Methodological Answer:

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) studies predict:

- Electrophilic Reactivity : The bromine atom at C4 acts as an electron-withdrawing group, directing nucleophilic attack to C2 or C6 positions .

- Charge Distribution : Fluorine at C3 increases ring electron deficiency, enhancing susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) .

Application : Use Gaussian09 with B3LYP/6-31G(d) basis set to model frontier molecular orbitals (FMOs) and electrostatic potential maps .

Q. How can researchers resolve contradictions in biological activity data related to substituent positioning on the pyridine ring?

Methodological Answer: Contradictions often arise from:

- Steric Effects : Bulky substituents (e.g., methyl at C2) may hinder enzyme binding despite electronic favorability .

- Solvent Polarity : Activity varies in polar vs. nonpolar media due to solubility differences.

Resolution Strategies : - Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., EROD for CYP1B1 inhibition) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Br with Cl) and correlate with activity trends .

Q. What strategies mitigate decomposition or instability of this compound under ambient conditions?

Methodological Answer:

- Storage : Keep in amber vials at -20°C under inert gas (argon) to prevent hydrolysis of the C-Br bond .

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to reduce oxidative degradation .

- Monitoring : Use accelerated stability studies (40°C/75% RH for 14 days) with HPLC-UV analysis .

Q. How does the fluorine substituent influence the compound’s spectroscopic and reactivity profiles compared to non-fluorinated analogs?

Methodological Answer:

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Methodological Answer:

Q. Tables for Key Data

Q. Table 1. Comparative Reactivity of Halogenated Pyridines

| Compound | CYP1B1 IC50 (μM) | Suzuki Coupling Yield (%) |

|---|---|---|

| This compound | 0.011 | 85 |

| 4-Chloro-3-fluoro-2-methylpyridine | 0.045 | 72 |

Q. Table 2. Solvent Effects on Stability

| Solvent | Half-Life (Days) | Degradation Product |

|---|---|---|

| Ethanol | 30 | 3-Fluoro-2-methylpyridine |

| Water | 7 | Hydrolyzed bromide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。